molecular formula C7H7ClFN B11920908 4-Chloro-3-fluoro-2,6-dimethylpyridine

4-Chloro-3-fluoro-2,6-dimethylpyridine

Cat. No.: B11920908
M. Wt: 159.59 g/mol
InChI Key: IFMPCFODWPQSAW-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-2,6-dimethylpyridine is a heterocyclic aromatic compound with the molecular formula C7H7ClFN It is characterized by the presence of chlorine and fluorine substituents on a pyridine ring, along with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-fluoro-2,6-dimethylpyridine typically involves the halogenation of 2,6-dimethylpyridineThe reaction conditions often require a controlled environment to ensure the selective substitution of the desired positions on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced techniques to ensure high yield and purity. The use of specialized equipment and reagents is essential to maintain the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-fluoro-2,6-dimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

4-Chloro-3-fluoro-2,6-dimethylpyridine finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-2,6-dimethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and reactivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Chloro-2,6-dimethylpyridine
  • 3-Fluoro-2,6-dimethylpyridine
  • 2,6-Dimethylpyridine

Uniqueness: 4-Chloro-3-fluoro-2,6-dimethylpyridine is unique due to the simultaneous presence of both chlorine and fluorine substituents, which impart distinct electronic and steric properties. This combination can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C7H7ClFN

Molecular Weight

159.59 g/mol

IUPAC Name

4-chloro-3-fluoro-2,6-dimethylpyridine

InChI

InChI=1S/C7H7ClFN/c1-4-3-6(8)7(9)5(2)10-4/h3H,1-2H3

InChI Key

IFMPCFODWPQSAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C)F)Cl

Origin of Product

United States

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